molecular formula C11H16BrN B1444223 (5-Bromo-2-methylbenzyl)-isopropylamine CAS No. 1514339-01-5

(5-Bromo-2-methylbenzyl)-isopropylamine

Cat. No. B1444223
CAS RN: 1514339-01-5
M. Wt: 242.16 g/mol
InChI Key: UOLIGEBJLFPNAF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(5-Bromo-2-methylbenzyl)-isopropylamine” is C11H16BrN. This indicates that the molecule is composed of 11 carbon atoms, 16 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom.


Physical And Chemical Properties Analysis

The molecular weight of “(5-Bromo-2-methylbenzyl)-isopropylamine” is 242.16 g/mol. Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Synthesis of Pharmaceutical Building Blocks

(5-Bromo-2-methylbenzyl)-isopropylamine: serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its benzylic bromination is a key step in creating building blocks for drugs . The compound’s ability to undergo photochemical reactions without additional reagents or high temperatures makes it valuable for developing cost-effective and sustainable pharmaceutical processes.

Production of SGLT2 Inhibitors

This compound is instrumental in the manufacturing of SGLT2 inhibitors , which are a class of medications used in diabetes therapy . The process involves multiple steps, including bromination, to create a key intermediate that is pivotal for the synthesis of these therapeutic agents.

α-Glucosidase Inhibitory Potential

Research has been conducted on analogs of (5-Bromo-2-methylbenzyl)-isopropylamine for their potential as α-glucosidase inhibitors . These inhibitors are important for managing blood sugar levels in individuals with diabetes, and the compound’s derivatives are evaluated for their efficacy and safety.

Green Chemistry Applications

The compound is used in green chemistry applications, particularly in photochemical benzylic brominations that are performed using a NaBrO3/HBr bromine generator in continuous flow mode . This method enhances mass efficiency and reduces the environmental impact of chemical synthesis.

Flow Chemistry for Scalable Synthesis

Its role in flow chemistry is significant for scaling up photochemical methods. Flow processing allows for uniform irradiation and shorter path lengths, which improves scalability and productivity compared to traditional batch processes .

Cost-Effective Synthesis of Intermediates

The compound is part of a cost-effective synthesis route for producing intermediates used in large-scale applications. The process demonstrates significant cost reduction and scalability, making it an attractive option for industrial applications .

Safety and Hazards

The safety data sheet for related compounds suggests that they should be handled with care. They may be harmful if inhaled or come into contact with skin and eyes . Always use appropriate personal protective equipment when handling these chemicals.

properties

IUPAC Name

N-[(5-bromo-2-methylphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-8(2)13-7-10-6-11(12)5-4-9(10)3/h4-6,8,13H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLIGEBJLFPNAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Bromo-2-methylphenyl)methyl](propan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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